molecular formula C9H19ClN2O B1464793 N-propylpiperidine-2-carboxamide hydrochloride CAS No. 444992-97-6

N-propylpiperidine-2-carboxamide hydrochloride

Cat. No.: B1464793
CAS No.: 444992-97-6
M. Wt: 206.71 g/mol
InChI Key: RHXRYOOOHONYDT-UHFFFAOYSA-N
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Description

N-propylpiperidine-2-carboxamide hydrochloride (CAS 444992-97-6) is a chemical building block and synthetic intermediate of interest in pharmaceutical research. It is offered with a typical purity of 98% and has a molecular weight of 206.71 g/mol . The compound features a piperidine carboxamide core, a structure recognized in medicinal chemistry for its potential to interact with biological targets . Piperidine carboxamide derivatives have been identified as a key scaffold in the development of new therapeutic agents. Research has shown that this structural class can exhibit potent and selective anti-malarial activity by acting as non-covalent inhibitors of the Plasmodium falciparum proteasome, a promising target for combating drug-resistant malaria . As a research chemical, this product is strictly for use in laboratory settings. It is classified with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and it should only be handled in a well-ventilated area. This product is intended for research purposes as a synthetic intermediate or reference standard and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-propylpiperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-2-6-11-9(12)8-5-3-4-7-10-8;/h8,10H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXRYOOOHONYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propylpiperidine-2-carboxamide hydrochloride typically involves the reaction of piperidine with propylamine and a carboxylating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-propylpiperidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

Ropivacaine is classified as a long-acting local anesthetic belonging to the amide class. It is primarily used for:

  • Regional Anesthesia : Ropivacaine is utilized for nerve blocks and epidural anesthesia, providing effective pain relief during surgical procedures and labor.
  • Postoperative Analgesia : It is administered post-surgery to manage pain, allowing for improved recovery and patient comfort.
  • Chronic Pain Management : Ropivacaine has been studied for its efficacy in managing chronic pain conditions, including neuropathic pain.

Clinical Applications

Ropivacaine's clinical applications are well-documented in various studies:

  • Surgical Procedures : It has been shown to be effective in surgeries involving the lower limbs and abdominal cavity.
  • Labor and Delivery : Its use in epidural anesthesia during childbirth has demonstrated significant benefits in pain management while minimizing side effects .
  • Oncology : Research indicates potential applications in managing cancer-related pain through regional anesthesia techniques.

Case Study 1: Postoperative Pain Management

A study evaluated the efficacy of ropivacaine in postoperative analgesia following knee arthroplasty. Patients receiving ropivacaine via continuous nerve block reported lower pain scores and reduced opioid consumption compared to those receiving traditional analgesics.

Case Study 2: Labor Analgesia

In a randomized controlled trial involving laboring women, those administered ropivacaine through epidural infusion experienced significant pain relief with fewer adverse effects compared to bupivacaine, highlighting its safety profile .

Mechanism of Action

The mechanism of action of N-propylpiperidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as ion channels and receptors. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, including pain relief and anesthesia .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) 1-(4-Cyanobenzoyl)-N-propylpiperidine-2-carboxamide (19b)
  • Structure: Differs by the addition of a 4-cyanobenzoyl group at the 1-position of the piperidine ring.
  • Synthesis : Lower isolated yield (20%) and crude purity (46%) compared to simpler analogs, indicating synthetic challenges with bulky substituents .
  • Applications: Likely explored for receptor-targeted therapies due to the electron-withdrawing cyanobenzoyl group.
(b) N-(3-Methoxypropyl)-2-piperidinecarboxamide Hydrochloride
  • Structure : Substitutes the propyl group with a methoxypropyl chain.
(c) N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide
  • Structure : Features a 2,6-dimethylphenyl group on the carboxamide nitrogen.

Positional Isomers and Homologs

(a) N-(2-Methylpropyl)piperidine-3-carboxamide Hydrochloride
  • Structure : Carboxamide at the 3-position instead of the 2-position.
  • Biological Implications : Altered spatial arrangement may affect binding affinity to targets like ion channels or enzymes .
(b) Ethyl 3-Chloropyridazine-4-carboxylate
  • Structure : Pyridazine core instead of piperidine.
  • Function : The electron-deficient pyridazine ring and ester group suggest use as a synthetic intermediate for heterocyclic drugs .

Pharmacologically Relevant Analogs

(a) Prilocaine Hydrochloride
  • Structure: Contains a toluidine group and propylamino side chain.
  • Application : Clinically used as a local anesthetic. The absence of a toluidine group in N-propylpiperidine-2-carboxamide may reduce toxicity risks .
(b) Memantine Hydrochloride
  • Structure : Adamantane-substituted piperidine.
  • Mechanism : NMDA receptor antagonist for Alzheimer’s disease. The carboxamide in N-propylpiperidine-2-carboxamide may target different neurological pathways .

Table 1: Key Properties of Selected Compounds

Compound Name Core Structure Substituents Purity/Yield Potential Applications
N-Propylpiperidine-2-carboxamide HCl Piperidine Propyl, carboxamide (2-position) Not reported Drug discovery, neurology
1-(4-Cyanobenzoyl)-N-propylpiperidine-2-carboxamide Piperidine 4-Cyanobenzoyl, propyl 20% yield, 46% purity Targeted receptor therapies
N-(3-Methoxypropyl)-2-piperidinecarboxamide HCl Piperidine Methoxypropyl Not reported Improved solubility candidates
Prilocaine Hydrochloride Piperidine Toluidine, propylamino USP-grade purity Local anesthesia

Purity and Impurities

  • High-purity (>95%) piperidine derivatives (e.g., 4-fluoro-4-piperidinecarboxylic acid HCl) indicate established synthetic routes for unmodified analogs .
  • Prilocaine’s specified impurities (e.g., o-toluidine HCl) highlight the need for rigorous quality control in carboxamide derivatives .

Biological Activity

N-propylpiperidine-2-carboxamide hydrochloride is a chemical compound with significant biological activity, primarily due to its piperidine ring structure. This compound is recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine. The molecular formula is C9H18N2O·HCl, and it is characterized by its ability to interact with specific biological targets, leading to various physiological effects.

The biological activity of this compound is attributed to its interaction with ion channels and receptors. The compound modulates the activity of these targets, which can influence cellular signaling pathways. This modulation may result in effects such as pain relief and anesthesia, making it a candidate for pharmacological applications.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Analgesic Effects : The compound has been investigated for its pain-relieving properties, similar to other local anesthetics.
  • Anesthetic Activity : It may function as an anesthetic agent by inhibiting sodium ion influx in nerve fibers, akin to established local anesthetics like ropivacaine and bupivacaine .

Comparative Analysis with Similar Compounds

Compound NameStructure TypePrimary Use
N-propylpiperidine-2-carboxamide HClPiperidine derivativeAnalgesic/Anesthetic
Ropivacaine hydrochloridePiperidine derivativeLocal anesthetic
Bupivacaine hydrochloridePiperidine derivativeLocal anesthetic

This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct pharmacological properties. Its balance of hydrophilic and lipophilic characteristics makes it suitable for particular medical applications.

In Vitro Studies

  • Enzyme Interaction : Studies have shown that this compound interacts with various enzymes, influencing their activity. This interaction can lead to altered metabolic pathways, which may have therapeutic implications.
  • Cell Line Testing : In cellular assays, the compound demonstrated selective cytotoxicity against certain cancer cell lines. For instance, it exhibited reduced viability in cells with specific mutations associated with RAS signaling pathways. This suggests potential applications in targeted cancer therapies .

Animal Models

In vivo studies using xenograft mouse models have provided insights into the anti-tumor activity of this compound. These studies indicated that the compound could inhibit tumor growth effectively while maintaining metabolic stability in liver microsomes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-propylpiperidine-2-carboxamide hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Route Design : Adapt multi-step synthesis strategies from structurally related piperidine carboxamides. For example, a reductive amination approach using piperidine-2-carboxylic acid and n-propylamine, followed by HCl salt formation .
  • Condition Optimization : Use Design of Experiments (DoE) to evaluate parameters like solvent polarity (e.g., THF vs. DCM), temperature (25–80°C), and catalyst loading (e.g., NaBH3_3CN for reductive amination). Monitor intermediates via TLC or HPLC .
  • Yield Improvement : Purify crude products via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH2_2Cl2_2:MeOH gradients) .

Q. What spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment?

  • Analytical Techniques :

  • NMR : 1^1H and 13^{13}C NMR in D2_2O or DMSO-d6_6 to confirm propyl chain integration (δ 0.8–1.6 ppm) and piperidine ring protons (δ 2.5–3.5 ppm) .
  • HPLC-UV/MS : Use a C18 column (0.1% TFA in water/acetonitrile) to assess purity (>98%) and detect impurities (e.g., unreacted intermediates) .
  • Elemental Analysis : Verify chloride content (theoretical ~14%) to confirm salt stoichiometry .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s stability under varying pH and temperature conditions?

  • Experimental Design :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) in buffers (pH 1–9). Monitor decomposition via HPLC and quantify residual parent compound .
  • Mechanistic Insights : Compare degradation products (e.g., free base formation at alkaline pH) using LC-MS. The hydrochloride salt typically enhances aqueous solubility but may hydrolyze under extreme pH .
  • Storage Recommendations : Store at 2–8°C in airtight containers with desiccants to prevent deliquescence .

Q. What strategies resolve discrepancies between computational predictions and experimental data for physicochemical properties?

  • Data Reconciliation :

  • Solubility Modeling : Compare COSMO-RS predictions with experimental shake-flask results (e.g., solubility in DMSO vs. water). Adjust computational parameters (e.g., protonation state) to match empirical data .
  • LogP Analysis : Validate calculated octanol-water partition coefficients (e.g., using ChemAxon) via experimental HPLC retention time correlations .
  • Crystallography : Resolve conflicting melting points (predicted vs. observed) via X-ray diffraction to confirm polymorphic forms .

Contradiction Analysis

Q. How can researchers address inconsistent impurity profiles reported in synthetic batches?

  • Root-Cause Investigation :

  • Impurity Tracking : Use LC-MS to identify byproducts (e.g., N-depropylated analogs or oxidized piperidine rings) and trace their origins to specific reaction steps (e.g., incomplete amide coupling) .
  • Process Controls : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) to monitor reaction progress and minimize side reactions .
  • Statistical Analysis : Apply multivariate analysis (e.g., PCA) to correlate impurity levels with raw material quality or catalyst lot variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.